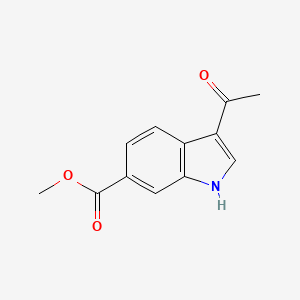

methyl 3-acetyl-1H-indole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-acetyl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWMOAHQIUXOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Acetyl 1h Indole 6 Carboxylate and Analogous Structures

Retrosynthetic Analysis of the Methyl 3-Acetyl-1H-Indole-6-Carboxylate Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most common approaches involve either forming the pyrrole (B145914) ring of the indole (B1671886) nucleus last or introducing the C3-acetyl group onto a pre-formed indole-6-carboxylate scaffold.

Route A: Indole Ring Formation First

This strategy focuses on first constructing the 6-carbomethoxyindole core. The C3-acetyl group can then be introduced via electrophilic substitution, such as a Friedel-Crafts acylation. This approach is advantageous if a versatile synthesis for 6-substituted indoles is available.

Route B: Concurrent Functionalization

Alternatively, the acetyl group at C3 and the indole nucleus can be formed in a more concerted fashion. For instance, a Fischer indole synthesis using a suitably substituted phenylhydrazine and a β-diketone derivative could potentially install both functionalities in a single cyclization step.

Classical Indole Synthesis Approaches Applicable to 6-Substituted Indoles

Several classical methods for indole synthesis can be adapted to prepare the 6-substituted indole core of the target molecule.

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement to form the indole. wikipedia.orgnih.gov

To synthesize a 6-substituted indole, a para-substituted phenylhydrazine is required. For the target molecule, 4-(methoxycarbonyl)phenylhydrazine would be the key starting material. The choice of the carbonyl component is crucial for introducing the C3-substituent. While direct synthesis of the 3-acetyl group is possible, it is often more practical to use a carbonyl compound that leads to a 2,3-unsubstituted indole, which can be subsequently acylated.

| Starting Materials | Reaction Conditions | Product | Reference |

| (4-Methoxycarbonyl)phenylhydrazine, Pyruvic acid | Acid catalyst (e.g., H₂SO₄, PPA), Heat | Methyl 2-carboxy-1H-indole-6-carboxylate | wikipedia.org |

| (4-Methoxycarbonyl)phenylhydrazine, Acetaldehyde | Lewis or Brønsted acid | Methyl 3-methyl-1H-indole-6-carboxylate | wikipedia.org |

This table presents hypothetical examples based on the general principles of the Fischer Indole Synthesis.

The Nenitzescu indole synthesis involves the reaction of a benzoquinone with a β-amino-crotonic ester to yield a 5-hydroxyindole derivative. wikipedia.orgsynarchive.com While the classical Nenitzescu synthesis is not directly applicable to the synthesis of 6-carboxyindoles, modifications and related reactions that start from different substituted precursors could potentially be adapted. This reaction is particularly useful for producing 5-hydroxyindoles and has been the subject of studies to develop enantioselective versions. rwth-aachen.deresearchgate.net

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgingentaconnect.com A key advantage of this method is its ability to produce indoles with substituents on both the carbocyclic and pyrrole rings. wikipedia.org While primarily used for 7-substituted indoles, its flexibility might allow for adaptation to synthesize other substituted indoles. ingentaconnect.comresearchgate.net The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. onlineorganicchemistrytutor.comwikipedia.org

| Starting Material | Reagent | Product | Reference |

| ortho-Substituted nitroarene | Vinyl Grignard reagent | 7-Substituted indole | wikipedia.orgjk-sci.com |

This table illustrates the general transformation of the Bartoli Indole Synthesis.

The Reissert indole synthesis is another classical method that can be used to prepare substituted indoles. nih.gov This synthesis involves the reaction of an o-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvic acid ester, which is then reductively cyclized to the indole-2-carboxylic acid. wikipedia.orgyoutube.com This method is particularly useful for the synthesis of indoles with a carboxylic acid group at the 2-position, which can be subsequently removed or transformed. wikipedia.org

To apply this to the target molecule, one would start with a 4-substituted-o-nitrotoluene. For instance, methyl 4-methyl-3-nitrobenzoate could be a suitable starting material. The subsequent reduction and cyclization would lead to a 6-carboxyindole derivative. researchgate.net

| Starting Material | Key Steps | Product | Reference |

| Methyl 4-methyl-3-nitrobenzoate | 1. Condensation with diethyl oxalate 2. Reductive cyclization (e.g., Zn/AcOH) | Methyl 2-carboxy-1H-indole-6-carboxylate | wikipedia.orgresearchgate.net |

This table outlines a plausible synthetic route based on the Reissert Indole Synthesis.

Direct Acylation Strategies for the 3-Acetyl Moiety

Once the methyl 1H-indole-6-carboxylate core is synthesized, the 3-acetyl group can be introduced via a Friedel-Crafts acylation reaction. researchgate.net This electrophilic aromatic substitution is a common method for functionalizing the electron-rich indole ring. masterorganicchemistry.com The reaction is typically carried out using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netyoutube.com

The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic and therefore the primary site of substitution.

| Substrate | Acylating Agent | Catalyst | Product | Reference |

| Methyl 1H-indole-6-carboxylate | Acetyl chloride | AlCl₃ | This compound | researchgate.netmasterorganicchemistry.com |

| Methyl 1H-indole-6-carboxylate | Acetic anhydride | AlCl₃ | This compound | researchgate.netchemijournal.com |

This table provides examples of direct acylation on a generic indole-6-carboxylate substrate.

Friedel-Crafts Acylation of Indole Precursors

Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. organic-chemistry.org In the context of indole synthesis, this reaction is used to append an acetyl group, typically at the C-3 position, which is the most nucleophilic site for unprotected indoles. The reaction involves treating the indole substrate, such as methyl 1H-indole-6-carboxylate, with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. researchgate.net

The choice of Lewis acid is crucial for the reaction's success, as it must be strong enough to activate the acetylating agent without causing degradation of the sensitive indole ring. Common catalysts include aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). researchgate.netwikipedia.org The reaction is typically performed under anhydrous conditions to prevent catalyst deactivation. nih.gov While effective, traditional Friedel-Crafts conditions can sometimes lead to side products, including N-acylation or diacylation, particularly if the indole nitrogen is unprotected. nih.gov

| Catalyst | Acetylating Agent | Key Characteristics |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Acetyl Chloride, Acetic Anhydride | Strong Lewis acid, requires stoichiometric amounts, potential for side reactions. researchgate.net |

| Tin Tetrachloride (SnCl₄) | Acetyl Chloride | Milder alternative to AlCl₃, can offer improved regioselectivity. researchgate.net |

| Yttrium Triflate (Y(OTf)₃) | Acetic Anhydride | Effective in catalytic amounts, can be used in ionic liquids for greener procedures. nih.gov |

| Zinc Oxide (ZnO) | Acetic Anhydride | Heterogeneous catalyst, allowing for simpler workup and catalyst recovery. organic-chemistry.org |

Regioselective C-3 Acetylation Protocols

Achieving high regioselectivity for C-3 acetylation is a primary challenge, especially in complex indole structures. The inherent nucleophilicity of the C-3 position makes it the preferred site for electrophilic attack. nih.gov However, protecting the N-1 position, for instance with a phenylsulfonyl group, can enhance the yield and selectivity of C-3 acylation by preventing N-acylation. The protecting group can be subsequently removed under basic hydrolysis conditions. researchgate.net

Esterification and Carboxylate Introduction at the C-6 Position

The methyl carboxylate group at the C-6 position is another key feature of the target molecule. This functional group can be introduced either by modifying a pre-existing carboxylic acid or by directly carboxylating the indole ring.

Direct Esterification Methods

When the synthesis begins with indole-6-carboxylic acid, the most common method for converting the carboxylic acid to its methyl ester is the Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the formation of the ester product. masterorganicchemistry.com This method is a straightforward and well-established procedure for preparing simple esters from carboxylic acids.

Carboxylation Reactions

In cases where the indole core is synthesized without the C-6 carboxylate group, direct carboxylation of the C-H bond is a more advanced strategy. This approach is challenging due to the high stability of carbon dioxide (CO₂) and the need to selectively activate a specific C-H bond on the indole's benzene (B151609) ring. acs.org Recent developments in photoredox catalysis have enabled the reductive dearomative arylcarboxylation of indoles with CO₂. nih.gov These reactions can proceed under visible light and utilize a photocatalyst to generate radical intermediates that react with CO₂. nih.gov While powerful, achieving regioselectivity at the C-6 position often requires the use of directing groups or substrates with specific substitution patterns that favor functionalization at that site. nih.govnih.gov

Modern Synthetic Techniques for Indole Construction

Instead of functionalizing a pre-formed indole ring, modern synthetic chemistry often focuses on constructing the indole core with the desired substituents already incorporated into the starting materials. Metal-catalyzed reactions are at the forefront of these strategies.

Metal-Catalyzed Cross-Coupling Reactions for Indole Assembly

Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis of complex heterocyclic structures, including substituted indoles. mdpi.com These methods offer high versatility and functional group tolerance.

The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.org This reaction can be adapted to produce a wide variety of substituted indoles by choosing appropriately functionalized starting materials. For instance, an ortho-iodoaniline bearing a methyl carboxylate group could be coupled with an alkyne containing an acetyl moiety to construct the desired indole framework.

Another significant advancement is the Buchwald-Hartwig amination , which can be applied in a modified Fischer indole synthesis. This involves a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org This approach supports the intermediacy of hydrazones in the classical Fischer synthesis and expands the scope of the reaction to include a broader range of starting materials. wikipedia.org

These modern techniques often provide a more convergent and efficient route to polysubstituted indoles like this compound, avoiding the regioselectivity issues that can arise from the stepwise functionalization of a parent indole ring.

| Method | Catalyst | Key Reactants | Primary Bond Formation |

|---|---|---|---|

| Larock Indole Synthesis | Palladium (e.g., Pd(OAc)₂) | o-haloaniline and an alkyne | C-C and C-N bond formation in a cascade. wikipedia.org |

| Buchwald-Hartwig Modification | Palladium with phosphine ligands | Aryl halide and a hydrazone | Forms N-arylhydrazone intermediate for cyclization. wikipedia.org |

| Catellani Reaction | Palladium with norbornene | Aryl halide, electrophile, nucleophile | Ortho- and ipso-functionalization for polysubstituted arenes. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in the synthesis of indole scaffolds has been particularly fruitful, encompassing classical reactions like the Fischer, Bischler, and Madelung syntheses. nih.gov These methods are valued for their efficiency and contribution to greener chemistry principles. researchgate.netresearchgate.net

For the synthesis of indole carboxylate derivatives, microwave energy can be instrumental. A notable example is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce functionalized 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com In a relevant study, various N-aryl enamine intermediates were subjected to microwave irradiation in the presence of a palladium acetate catalyst, a copper acetate oxidant, and a base. mdpi.com This approach significantly reduced reaction times while affording excellent yields of the desired indole products. mdpi.com The efficiency of this microwave-assisted cyclization is highlighted by the rapid conversion of precursors into the indole core, a process that is often sluggish under conventional heating. mdpi.com

Another relevant application is the microwave-assisted cyclization and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids in the presence of acetic anhydride to yield 1-acetyl-1H-indol-3-yl acetates. reading.ac.ukresearchgate.net This rapid transformation, typically completed within a minute of microwave irradiation, demonstrates the potential of this technology for the efficient synthesis of acetylated indole derivatives. reading.ac.ukresearchgate.net

While a direct microwave-assisted synthesis for this compound is not extensively detailed in the cited literature, the principles from analogous syntheses are directly applicable. For instance, a microwave-assisted Sonogashira coupling followed by cyclization offers a one-pot, three-component route to polysubstituted indoles, showcasing the versatility of microwave heating in complex bond-forming sequences. nih.gov The key advantages observed in these related syntheses, such as rate enhancement and improved yields, strongly suggest that microwave-assisted methods would be highly effective for the construction of the this compound framework.

Table 1: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction Type | Conventional Method Conditions | Microwave Method Conditions | Yield Improvement | Reference |

|---|---|---|---|---|

| Bischler Indole Synthesis | Strong acids, high temperatures, long reaction times | Solvent-free, 540 W, 45-60 seconds | Yields improved to 52-75% | organic-chemistry.org |

| Pd-Catalyzed Heterocyclization | Conventional heating, longer reaction times | 60 °C, reduced time | Improved yields (>90%) | mdpi.com |

Solvent-Free and Green Chemistry Approaches

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for heterocyclic compounds like indoles. researchgate.net Key green approaches applicable to the synthesis of the indole carboxylate framework include the use of environmentally benign solvents (like water or ethanol), solvent-free reaction conditions, and the use of reusable catalysts. researchgate.netgoogle.com

Solvent-free, or solid-state, reactions represent a significant advancement in green synthesis. The microwave-assisted, solvent-free Bischler synthesis of 2-arylindoles is a prime example. organic-chemistry.org This method involves the solid-state reaction of anilines and phenacyl bromides, either with sodium bicarbonate or a second equivalent of the aniline, followed by a brief period of microwave irradiation. organic-chemistry.org The process avoids the use of organic solvents and toxic metal catalysts, offering a mild, efficient, and environmentally friendly alternative to traditional methods. organic-chemistry.org

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, is another powerful solvent-free technique. An eco-friendly mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea. rsc.org This solvent-free procedure is versatile and applies to a broad range of substrates, highlighting its potential for creating variously substituted indoles without the need for bulk solvents. rsc.org

The use of greener catalysts is also a cornerstone of these approaches. Bissulfonic acid type acidic ionic liquids have been employed as recyclable catalysts for the Fischer indole synthesis in water, a benign solvent. google.com This method features mild reaction conditions, simple product separation, and high purity of the resulting indole compounds. google.com The development of such catalytic systems is crucial for sustainable industrial production. google.com These green methodologies provide a clear roadmap for developing more sustainable synthetic routes toward this compound, minimizing waste and environmental impact.

One-Pot and Multicomponent Reactions for Polysubstituted Indoles

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. mdpi.com These processes are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. rsc.org

For the synthesis of polysubstituted indoles, several one-pot methodologies have been developed. An indium-promoted one-pot process allows for the preparation of various polysubstituted indoles from phenylhydrazines and alkynes. d-nb.info This reaction proceeds via a hydrohydrazination and a subsequent researchgate.netresearchgate.net-sigmatropic rearrangement, all promoted by a single indium bromide catalyst. d-nb.info Similarly, a one-pot, three-component coupling reaction under microwave-assisted Sonogashira conditions has been developed for indole synthesis from 2-iodoanilines, terminal alkynes, and aryl iodides. nih.gov

MCRs have also been applied to the de novo synthesis of the indole core. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization delivers indoles under mild and benign conditions using ethanol (B145695) as a solvent without any metal catalyst. rsc.org This approach starts from inexpensive and broadly available anilines, glyoxal dimethyl acetal, formic acid, and isocyanides. rsc.org Another strategy involves the Friedel-Crafts reaction of indoles with β-nitro-β,γ-unsaturated ketones, followed by a microwave-assisted intramolecular cyclization to yield polysubstituted carbazoles, demonstrating a powerful domino sequence. d-nb.info

These one-pot and multicomponent strategies are highly relevant for the synthesis of complex indole structures like this compound. They offer a convergent and efficient pathway to introduce multiple substituents onto the indole framework in a controlled manner, which is particularly advantageous for creating diverse molecular libraries for biological screening.

Table 2: Examples of One-Pot and Multicomponent Reactions for Indole Synthesis

| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Indium-Promoted Hydrohydrazination | Phenylhydrazines, Alkynes | InBr₃ | One-pot, sole promotor | d-nb.info |

| Sonogashira/Cacchi Process | 2-Iodoaniline, Terminal Alkyne, Aryl Iodide | PdCl₂(PPh₃)₂, CuI / Microwave | One-pot, three-component coupling | nih.gov |

| Ugi MCR/Cyclization | Anilines, Glyoxal dimethyl acetal, Formic acid, Isocyanides | Acid-induced, ethanol | Metal-free, mild conditions | rsc.org |

Synthesis of this compound from Precursors and Intermediates

The synthesis of specifically substituted indoles such as this compound often relies on the strategic functionalization of pre-existing indole rings or the cyclization of appropriately substituted precursors.

A common and powerful method for introducing a 3-acetyl group is the Friedel-Crafts acylation of an indole core. researchgate.net For instance, ethyl indole-2-carboxylates can be reacted with acetic acid in the presence of trifluoroacetic anhydride (TFAA) and phosphoric acid to generate ethyl 3-acetylindole-2-carboxylates. researchgate.net Applying this logic, methyl 1H-indole-6-carboxylate would be a direct precursor to the target molecule via acylation at the C-3 position. The reaction of 1-acylindoles with acetyl chloride in the presence of a Lewis acid like AlCl₃ is a well-established method for producing 1-acyl-3-acetylindoles, which can then be deprotected to give the N-H indole. researchgate.net

Synthesis can also proceed from more fundamental precursors. A general and scalable synthesis of polysubstituted indoles bearing an electron-withdrawing group at the C-3 position has been reported starting from readily available nitroarenes. mdpi.com This protocol is based on the researchgate.netresearchgate.net-sigmatropic rearrangement of N-oxyenamines. mdpi.com

A highly relevant synthetic route involves the preparation of (E)-Methyl 1-acetyl-3-(Methoxy(phenyl)Methylene)-2-oxoindoline-6-carboxylate from methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. chemicalbook.com This latter compound serves as a key intermediate. The synthesis involves reacting it with (trimethoxymethyl)benzene and acetic anhydride in toluene at elevated temperatures. chemicalbook.com Although this yields a related structure, the starting material, methyl 1-acetyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate, is a critical precursor that could potentially be converted to the target compound through different chemical transformations.

Table 3: Key Precursors and Intermediates in Indole Synthesis

| Precursor/Intermediate | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Methyl 1H-indole-6-carboxylate | Acetic Anhydride, Lewis Acid | 3-Acetylindole (B1664109) derivative | researchgate.net |

| Nitroarenes | DABCO, Conjugated terminal alkynes | 3-EWG-indoles | mdpi.com |

| 2-Iodoaniline | Iodomethane, K₂CO₃ in DMF | N-substituted 2-iodoaniline | nih.gov |

Strategies for Scaffold Diversification and Library Synthesis Relevant to the Indole Carboxylate Framework

The indole carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. nih.govmdpi.com Consequently, strategies for the diversification of this framework are of paramount importance for the discovery of new bioactive molecules. Library synthesis allows for the systematic exploration of the chemical space around a core structure to establish structure-activity relationships (SAR).

One primary strategy for diversification involves palladium-catalyzed cross-coupling reactions. For indole-2-carboxylate derivatives, aryl substituents can be introduced at the C-3 position via Pd-catalyzed arylation of a 3-bromo or 3-iodo precursor. researchgate.netnih.gov This approach allows for the installation of a wide variety of aromatic and heteroaromatic groups, which is crucial for tuning the pharmacological properties of the molecule. The indole nitrogen and other positions on the benzene ring can be similarly functionalized.

The indole-2-carboxamide has also been highlighted as a versatile synthetic handle for creating diversely substituted polycyclic indole structures through intramolecular and intermolecular cyclization reactions. rsc.org This demonstrates that the carboxylate functionality (or its amide derivative) is not just a passive group but can be an active participant in building molecular complexity.

For library synthesis, the efficiency of the chemical steps is critical. The use of robust and high-yielding reactions, such as the aforementioned multicomponent reactions or microwave-assisted syntheses, is highly desirable. mdpi.comrsc.org These methods enable the rapid generation of a large number of analogs from a common set of building blocks. By systematically varying the substituents at different positions of the this compound scaffold (e.g., on the indole nitrogen, the acetyl group, or by modifying the carboxylate ester), it is possible to generate a focused library of compounds for screening against various biological targets. This systematic approach is fundamental to modern drug discovery and the optimization of lead compounds. mdpi.com

Chemical Reactivity and Transformational Pathways of Methyl 3 Acetyl 1h Indole 6 Carboxylate

Reactions Involving the 3-Acetyl Group

The 3-acetyl group is a key functional handle that dictates a significant portion of the reactivity of methyl 3-acetyl-1H-indole-6-carboxylate. The carbonyl carbon is electrophilic, while the adjacent methyl protons are acidic, allowing for a variety of nucleophilic additions, condensations, reductions, and other functional group interconversions.

The electrophilic nature of the acetyl carbonyl group makes it susceptible to attack by various nucleophiles. For instance, 3-acylindoles readily undergo nucleophilic addition with organometallic reagents like Grignard reagents. This reaction can lead to the formation of tertiary alcohols, and under certain conditions, can be controlled to stereoselectively produce highly substituted indoline (B122111) scaffolds. rsc.orgmdma.ch

Furthermore, the acidity of the α-protons of the acetyl group facilitates various condensation reactions. These reactions are pivotal for extending the carbon framework and constructing new ring systems.

Knoevenagel Condensation: This reaction involves the condensation of the 3-acetyl group with active methylene (B1212753) compounds in the presence of a basic catalyst. For example, the reaction of 3-acetylindole (B1664109) with malononitrile, catalyzed by dimethylamine, yields 2-[1-(1H-indol-3-yl)ethylidene]malononitrile. rsc.org This type of reaction is a versatile method for creating α,β-unsaturated systems. rsc.orgresearchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction provides a stereoselective method for the synthesis of alkenes. It involves the reaction of the 3-acetyl group with a phosphonate (B1237965) carbanion. An example is the reaction of 3-acetylindole with methoxyimino phosphonates, which proceeds with good chemoselectivity to form carbolines. mdma.ch The HWE reaction is known for favoring the formation of (E)-alkenes. nih.gov

| Reaction Type | Reagent/Catalyst | Product Type | Ref. |

| Nucleophilic Addition | Grignard Reagents | Tertiary Alcohols / Substituted Indolines | rsc.orgmdma.ch |

| Knoevenagel Condensation | Active Methylene Compounds / Base | α,β-Unsaturated Compounds | rsc.orgrsc.orgresearchgate.net |

| Horner-Wadsworth-Emmons | Phosphonate Carbanions | (E)-Alkenes | mdma.chnih.gov |

The ketone of the 3-acetyl group can be reduced to either a secondary alcohol or completely to an ethyl group, depending on the reducing agent and reaction conditions employed.

Hydride Reductions:

Sodium Borohydride (NaBH₄): This is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol without affecting the ester group at the C-6 position or the indole (B1671886) nucleus under standard conditions. rsc.org

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will not only reduce the acetyl group but also the methyl ester at the C-6 position to the corresponding alcohols. harvard.eduresearchgate.netosi.lvmasterorganicchemistry.com In some cases, with 3-substituted indoles, LiAlH₄ can lead to the reduction of the indole ring itself. harvard.eduresearchgate.net

Catalytic Hydrogenation: This method can be employed for the reduction of the acetyl group. The choice of catalyst and reaction conditions is crucial to achieve selectivity. For instance, hydrogenation of 1-hydroxymethyl-3-acetylindole over Raney Ni in ethanol (B145695) yields 3-acetylindole, demonstrating the stability of the acetyl group under these specific conditions, while in other cases, the ketone can be reduced. rsc.org Catalytic hydrogenation of unprotected indoles can be challenging due to catalyst poisoning by the indoline product. nih.gov However, methods using catalysts like Pt/C with an acid activator in water have been developed for the hydrogenation of the indole ring. nih.gov

| Reducing Agent | Product | Comments | Ref. |

| Sodium Borohydride (NaBH₄) | 1-(1H-indol-3-yl)ethanol derivative | Selective for the ketone. | rsc.org |

| Lithium Aluminum Hydride (LiAlH₄) | Diol (reduction of both acetyl and ester) | Strong, non-selective reducing agent. | harvard.eduresearchgate.netosi.lvmasterorganicchemistry.com |

| Catalytic Hydrogenation (e.g., Raney Ni) | 3-ethylindole derivative or alcohol | Product depends on catalyst and conditions. | rsc.orgnih.gov |

The 3-acetyl group can be transformed into a variety of other functional groups, further highlighting the synthetic utility of this compound.

Oxidation: Oxidation of the 3-acetyl group can lead to the formation of a glyoxylic acid derivative. For example, oxidation of 3-acetylindole with selenium dioxide or potassium permanganate (B83412) yields 2-(1H-indol-3-yl)-2-oxoacetic acid. rsc.org

Conversion to Thioacetyl Group: The acetyl group can be converted to a thioacetyl group, which can then be used in further synthetic transformations, such as the synthesis of carbazole (B46965) derivatives. rsc.org

Reactions at the 1H-Indole Nitrogen Atom

The nitrogen atom of the indole ring is a site of significant reactivity, allowing for alkylation, acylation, and the introduction of protecting groups. These modifications can profoundly influence the electronic properties and subsequent reactivity of the entire molecule.

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents, typically in the presence of a base. Common methods involve the use of alkyl halides. researchgate.net The choice of base and solvent system can influence the regioselectivity of alkylation, especially in more complex indole systems. researchgate.net

N-Acylation: N-acylation is a common strategy to protect the indole nitrogen or to introduce functional groups that can direct further reactions. Acylating agents such as acid chlorides and anhydrides are frequently used. nih.govresearchgate.netrsc.orgtnstate.eduguidechem.com For instance, N-acylation of indoles with thioesters has been reported as a chemoselective method. nih.gov The presence of the electron-withdrawing 3-acetyl and 6-methoxycarbonyl groups will decrease the nucleophilicity of the indole nitrogen, potentially requiring stronger reaction conditions for N-acylation.

| Reaction | Reagent | Conditions | Product | Ref. |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., NaH, KOH) in a polar aprotic solvent (e.g., DMF) | N-Alkyl-3-acetyl-1H-indole-6-carboxylate | researchgate.net |

| N-Acylation | Acid Chloride or Anhydride | Base (e.g., Pyridine, Triethylamine) | N-Acyl-3-acetyl-1H-indole-6-carboxylate | nih.govresearchgate.netrsc.orgtnstate.eduguidechem.com |

Protecting the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

Common Protecting Groups:

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for the indole nitrogen due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions or via other mild methods. organic-chemistry.org

Other Groups: Other protecting groups such as benzyloxycarbonyl (Cbz), sulfonyl, and benzyl (B1604629) groups can also be employed, with the choice depending on the specific reaction sequence.

Deprotection: The removal of the protecting group is a critical final step.

Boc Deprotection: The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. researchgate.netmdpi.com Milder methods, such as using oxalyl chloride in methanol, have also been developed. rsc.orgrsc.orgresearchgate.net

Other Deprotections: The deprotection of other groups follows standard protocols; for example, benzyl groups can be removed by hydrogenolysis, and sulfonyl groups can be cleaved under reductive conditions. masterorganicchemistry.com

| Protecting Group | Protection Reagent | Deprotection Conditions | Ref. |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acid (TFA, HCl) or mild reagents (Oxalyl Chloride/MeOH) | rsc.orgrsc.orgorganic-chemistry.orgresearchgate.netmdpi.com |

Transformations of the 6-Carboxylate Ester

The methyl ester at the 6-position of the indole ring is a key site for modification, enabling the introduction of different functional groups through hydrolysis and subsequent derivatization.

The conversion of the methyl ester to the corresponding carboxylic acid, 3-acetyl-1H-indole-6-carboxylic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. masterorganicchemistry.com This process is generally irreversible under basic conditions as the resulting carboxylate salt is deprotonated. masterorganicchemistry.com

While standard saponification is a common method, the hydrolysis of esters on the indole scaffold can sometimes be challenging. For certain indole derivatives, alternative methods may be employed to avoid potential side reactions or decomposition. One such method involves the use of trimethyltin (B158744) hydroxide in a non-aqueous solvent, which has been shown to be effective for the mild and selective hydrolysis of methyl esters of N-acyl indole alkanoates. nih.gov

General Reaction Scheme for Hydrolysis:

Reactants: this compound, Base (e.g., NaOH, KOH)

Solvent: Aqueous alcohol (e.g., Methanol/Water, Ethanol/Water)

Product: 3-acetyl-1H-indole-6-carboxylic acid (after acidic workup)

Interactive Data Table: General Conditions for Ester Hydrolysis

| Reagent | Solvent | Temperature | Reaction Time | Product |

| Sodium Hydroxide | Methanol/Water | Reflux | 2-4 h | 3-acetyl-1H-indole-6-carboxylic acid |

| Potassium Hydroxide | Ethanol/Water | Reflux | 2-4 h | 3-acetyl-1H-indole-6-carboxylic acid |

| Trimethyltin Hydroxide | 1,2-Dichloroethane | Reflux | Variable | 3-acetyl-1H-indole-6-carboxylic acid |

The 6-carboxylate ester can be converted into a variety of other functional groups, with amidation being a particularly important transformation for the synthesis of biologically active molecules. Amides are typically synthesized from the corresponding carboxylic acid, which is obtained via hydrolysis of the ester as described above. The carboxylic acid can then be activated and reacted with a primary or secondary amine to form the desired amide. semanticscholar.orgrsc.org Common activating agents include thionyl chloride, which converts the carboxylic acid to an acyl chloride, or coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). rsc.org

A more direct route from the ester to the amide, known as aminolysis or transamidation, is also possible. This reaction typically requires heating the ester with an amine, sometimes in the presence of a catalyst. A catalyst-free method for the direct amidation of esters has been reported using sodium amidoboranes at room temperature. nih.gov

General Reaction Scheme for Amidation (via Carboxylic Acid):

Hydrolysis: this compound → 3-acetyl-1H-indole-6-carboxylic acid

Amidation: 3-acetyl-1H-indole-6-carboxylic acid + Amine (R-NH₂) → 3-acetyl-N-alkyl-1H-indole-6-carboxamide

Interactive Data Table: Common Amidation Reagents

| Starting Material | Reagent(s) | Amine | Product |

| Carboxylic Acid | Thionyl Chloride, then Amine | Primary or Secondary | Amide |

| Carboxylic Acid | DCC, Amine | Primary or Secondary | Amide |

| Carboxylic Acid | EDC, HOBt, Amine | Primary or Secondary | Amide |

| Ester | Sodium Amidoborane | Primary or Secondary | Amide |

Electrophilic Aromatic Substitution on the Indole Ring System

The indole nucleus is an electron-rich aromatic system and is generally highly reactive towards electrophilic aromatic substitution (EAS). quora.com In an unsubstituted indole, the most nucleophilic position and the preferred site of electrophilic attack is C3. quora.com However, in this compound, the 3-position is already substituted.

The existing substituents on the indole ring significantly influence the regioselectivity of further EAS reactions. Both the 3-acetyl group and the 6-carboxylate group are electron-withdrawing and therefore deactivating towards electrophilic attack. libretexts.orgmasterorganicchemistry.comlibretexts.org Electron-withdrawing groups make the aromatic ring less nucleophilic and thus less reactive in EAS reactions. libretexts.org

Nucleophilic Reactions and Annulation Pathways

The carbonyl carbon of the 3-acetyl group is an electrophilic center and is susceptible to nucleophilic attack. This reactivity can be exploited to build more complex structures. For instance, the methyl group of the acetyl moiety can be deprotonated by a strong base to form an enolate, which can then participate in various condensation reactions.

A notable reaction involving the 3-acetyl group is the Mannich reaction . In this reaction, 3-acetylindole can react with formaldehyde (B43269) and a secondary amine to yield a Mannich base. researchgate.netchemtube3d.com This reaction introduces an aminomethyl group, which can be a useful synthetic handle for further transformations.

The Vilsmeier-Haack reaction is another important transformation of 3-acetylindoles. Treatment of 3-acetylindole with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of pyrazole-4-carboxaldehydes through a cyclization reaction of the intermediate phenylhydrazone. researchgate.netresearchgate.netijpcbs.com These reactions demonstrate how the existing functional groups can be utilized in annulation pathways to construct new heterocyclic rings fused to the indole scaffold.

Condensation of the 3-acetyl group with various reagents can also lead to the formation of new ring systems. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles. acgpubs.org

Ring-Opening and Rearrangement Reactions

Ring-opening and rearrangement reactions of the indole scaffold in this compound are not commonly reported under typical reaction conditions. The indole ring is a stable aromatic system. While rearrangements of acyl groups on the indole ring have been observed, such as the acid-catalyzed rearrangement of 2-acetylindole (B14031) to the more stable 3-acetylindole, these are not directly applicable to the target molecule which already possesses the thermodynamically favored 3-acetyl substituent. researchgate.netchemijournal.com

Some indole derivatives can undergo ring-opening upon reaction with specific reagents, such as the reaction of unsubstituted indoles with certain aminobenzaldehydes. rsc.org However, the presence of two deactivating groups on the this compound scaffold would likely render it less susceptible to such reactions. Therefore, ring-opening or significant rearrangement of the core indole structure is not a typical pathway for this compound's reactivity.

Spectroscopic and Structural Elucidation Techniques Applied to Methyl 3 Acetyl 1h Indole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For instance, in related 1-acetyl-1H-indole-3-yl derivatives, the protons on the indole (B1671886) ring typically appear in the aromatic region of the spectrum (δ 7.0-9.0 ppm). nih.gov The N-H proton of the indole ring, if not substituted, usually gives a broad singlet at a downfield chemical shift. The acetyl group protons (CH₃) would be expected to appear as a sharp singlet further upfield, typically around δ 2.70 ppm. nih.gov The methyl ester protons (OCH₃) would also present as a singlet, generally in the range of δ 3.5-4.0 ppm.

The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, and H-7) would exhibit characteristic splitting patterns based on their coupling with neighboring protons. For example, H-5 and H-7 would likely appear as doublets or doublets of doublets, depending on their coupling with H-4.

Predicted ¹H NMR Data for Methyl 3-Acetyl-1H-Indole-6-Carboxylate:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| N-H | > 8.5 | br s | - |

| H-2 | ~8.0 - 8.5 | s | - |

| H-7 | ~8.0 | d | ~1.5 |

| H-5 | ~7.8 | dd | ~8.5, 1.5 |

| H-4 | ~7.6 | d | ~8.5 |

| OCH₃ (ester) | ~3.9 | s | - |

| COCH₃ (acetyl) | ~2.6 | s | - |

Note: This is a predicted table based on data from analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment.

For this compound, one would expect to observe 12 distinct signals in the ¹³C NMR spectrum, corresponding to the 12 carbon atoms in the molecule. The carbonyl carbons of the acetyl and ester groups would appear at the most downfield chemical shifts (typically δ 160-200 ppm). The aromatic and pyrrole (B145914) ring carbons would resonate in the range of δ 100-140 ppm. The methyl carbons of the acetyl and ester groups would be found at the most upfield positions.

Data from various substituted indoles can be used to estimate the chemical shifts for the carbon skeleton of the target molecule. journals.co.zarsc.orgrsc.org

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (acetyl) | ~195 |

| C=O (ester) | ~168 |

| C-7a | ~136 |

| C-3a | ~135 |

| C-6 | ~130 |

| C-3 | ~125 |

| C-2 | ~123 |

| C-5 | ~122 |

| C-4 | ~115 |

| C-3b | ~112 |

| OCH₃ (ester) | ~52 |

| COCH₃ (acetyl) | ~28 |

Note: This is a predicted table based on data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the coupled protons on the aromatic ring (H-4, H-5, and H-7).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the indole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations would be expected between the acetyl protons and the C-3 carbon, and between the methyl ester protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While not critical for the planar indole ring system, it can be useful for confirming through-space interactions.

The application of these 2D NMR techniques would provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the proposed structure of this compound. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₁NO₃, which corresponds to a molecular weight of 217.22 g/mol . guidechem.com

Upon ionization in a mass spectrometer, the molecule will form a molecular ion (M⁺). The fragmentation of this ion can provide valuable structural information. For acetylated indoles, a common fragmentation pathway involves the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or a methyl radical (CH₃, 15 Da) followed by the loss of carbon monoxide (CO, 28 Da). scirp.orgresearchgate.net The ester group can undergo fragmentation through the loss of the methoxy (B1213986) group (OCH₃, 31 Da) or the entire methoxycarbonyl group (COOCH₃, 59 Da).

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with a very high degree of accuracy. This precision makes it possible to determine the elemental composition of the molecule. For a compound with the molecular formula C₁₂H₁₁NO₃, the calculated exact mass would be 217.0739 Da. An experimental HRMS measurement confirming this mass would provide strong evidence for the proposed molecular formula. oregonstate.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.

For this compound, the IR spectrum would be expected to show several key absorption bands:

N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indole ring.

C=O Stretches: Two distinct strong absorption bands for the carbonyl groups. The acetyl C=O stretch would typically appear around 1680-1700 cm⁻¹, while the ester C=O stretch would be at a slightly higher frequency, around 1710-1730 cm⁻¹.

C-O Stretch: An absorption band in the region of 1000-1300 cm⁻¹ corresponding to the C-O bond of the ester group.

Aromatic C-H and C=C Stretches: Absorption bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, characteristic of the aromatic indole ring.

The presence of these characteristic absorption bands in the IR spectrum would confirm the presence of the key functional groups in the molecule. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are characteristic of its chromophore—the part of the molecule responsible for its color, or more broadly, its UV-Vis absorption.

The indole ring system, which forms the core of this compound, is an aromatic chromophore. Its characteristic UV absorption spectrum arises from π-π* electronic transitions within the conjugated bicyclic system. Typically, indole and its derivatives exhibit strong absorption bands in the ultraviolet region. The spectrum is often characterized by two main absorption bands, which correspond to the ¹La and ¹Lb transitions of the indole ring.

Substituents on the indole ring can significantly influence the position (λmax) and intensity of these absorption bands. The acetyl group at the 3-position and the methyl carboxylate group at the 6-position are expected to act as auxochromes and modify the electronic distribution within the indole chromophore. This modification can lead to shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

While specific experimental data for this compound is not widely published, the expected absorption maxima can be inferred from the analysis of similar indole derivatives. The data presented in the table below is illustrative of typical values for such a chromophoric system in a common solvent like methanol.

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Associated Transitions |

|---|---|---|---|

| Methanol | ~230 | ~285 | π → π* |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to map the electron density and, consequently, build an accurate three-dimensional model of the molecule. This provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

As of this writing, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a closely related compound, ethyl 1-acetyl-1H-indole-3-carboxylate, provides valuable insight into the likely structural features and packing arrangements of such molecules. nih.govtnstate.edu The analysis of this analog reveals detailed information about its solid-state conformation and intermolecular forces. nih.gov

The crystallographic data for ethyl 1-acetyl-1H-indole-3-carboxylate shows that the aromatic ring system of the molecule is essentially planar. nih.gov The crystal packing is stabilized by pairs of C—H⋯O interactions that connect adjacent molecules into chains. nih.gov Furthermore, molecules form weakly connected dimers through π⋯π stacking interactions between the indole rings, with centroid-to-centroid separations of 3.571 Å. nih.gov These features are characteristic of the solid-state organization of substituted indoles.

The detailed crystallographic data for the analog ethyl 1-acetyl-1H-indole-3-carboxylate is presented below. nih.govtnstate.edu

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.24 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a (Å) | 7.519 (1) |

| b (Å) | 8.479 (1) |

| c (Å) | 10.187 (2) |

| α (°) | 97.38 (1) |

| β (°) | 95.78 (2) |

| γ (°) | 114.28 (1) |

| Volume (ų) | 578.58 (15) |

| Z | 2 |

Computational and Theoretical Investigations of Methyl 3 Acetyl 1h Indole 6 Carboxylate and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of indole (B1671886) derivatives. These calculations can predict a wide range of molecular characteristics with a good degree of accuracy. rsc.org

The electronic structure of an indole derivative is fundamental to its chemical behavior. The distribution of electrons within the molecule, particularly in the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs its reactivity and spectroscopic properties.

For indole and its analogs, the HOMO is typically a π-orbital with significant electron density on the pyrrole (B145914) ring, making this part of the molecule susceptible to electrophilic attack. The LUMO, also a π*-orbital, is distributed over the bicyclic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. tandfonline.com A smaller gap generally implies higher reactivity.

Substituents on the indole ring, such as the 3-acetyl and 6-carboxylate groups in methyl 3-acetyl-1H-indole-6-carboxylate, significantly influence the electronic structure. Electron-withdrawing groups, like the acetyl and carboxylate moieties, tend to lower the energy levels of both the HOMO and LUMO and can affect the electron density distribution across the indole scaffold. rsc.org

Table 1: Frontier Molecular Orbital (FMO) Properties of Substituted Indole Analogs (Illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.50 | -0.30 | 5.20 |

| 3-Acetylindole (B1664109) | -6.05 | -1.15 | 4.90 |

| Methyl Indole-6-carboxylate | -5.85 | -0.80 | 5.05 |

| This compound | -6.20 | -1.50 | 4.70 |

Note: The values in this table are illustrative and based on general trends observed for substituted indoles. Actual values would require specific DFT calculations for each molecule.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and intramolecular interactions, providing a more detailed picture of the electronic landscape. tandfonline.com

Quantum chemical calculations can predict the most likely sites for chemical reactions on the indole ring. For electrophilic aromatic substitution, the regioselectivity is often governed by the relative energies of the possible intermediates (Wheland intermediates). wuxiapptec.com In many indole derivatives, the C3 position is the most nucleophilic and thus the preferred site of attack for electrophiles. However, the presence of a substituent at C3, as in this compound, directs electrophilic attack to other positions on the ring, typically on the benzene (B151609) portion.

Computational models can calculate the activation energies for reactions at different positions, allowing for the prediction of the major product. wuxiapptec.com For instance, in the case of electrophilic halogenation, calculations of the transition state energies for attack at different available carbons can explain the observed regioselectivity. wuxiapptec.com The presence of both an electron-withdrawing acetyl group at C3 and a carboxylate group at C6 complicates the prediction, making computational analysis particularly valuable. Generally, the absence of an electron-donating group in the indole's benzene ring tends to favor C3 regioselective cyclization, while the presence of such a group can direct reactions to the C5 position. nih.gov

Theoretical calculations are highly effective in simulating various types of spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. researchgate.net These calculated shifts often show good correlation with experimental values, aiding in the assignment of complex spectra.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. The potential energy distribution (PED) analysis helps in assigning the calculated frequencies to specific vibrational modes of the molecule. tandfonline.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net This can help in understanding the electronic properties and color of the compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Non-Clinical Focus)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand), such as this compound or its analogs, and a larger macromolecule (target), typically a protein. While these methods are central to drug discovery, their application in a non-clinical context can provide fundamental insights into molecular recognition and binding processes.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then scoring them based on their binding affinity. This can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the ligand-target complex. mdpi.comnih.gov

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-target complex over time. bohrium.comnih.gov These simulations provide a more realistic picture of the interactions in a solvated environment and can be used to assess the stability of the binding pose predicted by docking. bohrium.comnih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often used to evaluate the stability of the complex. mdpi.com

Table 2: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description |

| Binding Affinity/Energy | A score that estimates the strength of the interaction between the ligand and the target. |

| Binding Pose | The predicted orientation and conformation of the ligand within the target's binding site. |

| Key Residues | The amino acids in the target protein that form significant interactions with the ligand. |

| RMSD | Root-Mean-Square Deviation; measures the average distance between the atoms of the simulated structure and a reference structure, indicating stability. |

| MM-GBSA/PBSA | Molecular Mechanics Generalized Born/Poisson-Boltzmann Surface Area; methods to calculate the free energy of binding. |

These computational techniques are valuable for understanding the structure-activity relationships of indole derivatives and for guiding the design of new molecules with specific binding properties for various applications in materials science and biotechnology. bohrium.comnih.gov

Conformational Analysis and Potential Energy Surface Studies

The biological or chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable low-energy conformations of a molecule and the energy barriers between them. For a molecule like this compound, rotations around the single bonds connecting the acetyl and carboxylate groups to the indole ring are of particular interest.

Potential energy surface (PES) studies map the energy of a molecule as a function of its geometry. By calculating the energy for a systematic variation of certain bond lengths, bond angles, or dihedral angles, a PES can be constructed. The minima on this surface correspond to stable conformations, while the saddle points represent the transition states for conformational changes. These studies can reveal the flexibility of the molecule and the relative populations of different conformers at a given temperature. The planarity of the indole ring system is a key feature, but the substituents can adopt various orientations. nih.govtnstate.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling (if focused on theoretical or in vitro activity parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their measured activity. In a non-clinical context, this activity could be an in vitro parameter such as enzyme inhibition, binding affinity, or phytotoxicity. researchgate.net

A QSAR model is developed by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be quantum chemical (e.g., HOMO/LUMO energies, dipole moment), electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, untested compounds based solely on their chemical structure. This can be a valuable tool for prioritizing the synthesis of novel indole derivatives with desired properties. For example, a QSAR study on indole derivatives might reveal that their phytotoxicity is strongly correlated with the energy of the LUMO and the molecule's lipophilicity. researchgate.net

In Silico Screening and Virtual Library Design based on the Indole Carboxylate Scaffold

The indole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for molecules targeting a vast array of biological entities. nih.govnih.gov Its structural versatility and amenability to chemical modification make it an ideal candidate for computational exploration. nih.gov In silico screening and the subsequent design of virtual libraries based on the indole carboxylate scaffold represent a cornerstone of modern drug discovery, enabling the rapid, cost-effective identification and optimization of novel therapeutic agents. These computational approaches allow researchers to navigate the vast chemical space to pinpoint derivatives with enhanced potency, selectivity, and desired physicochemical properties.

In silico screening leverages computational methods to assess the interaction of virtual compounds with a specific biological target. For the indole carboxylate scaffold, techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and pharmacophore modeling are frequently employed to predict the biological activity of novel analogs.

Molecular docking simulations are a primary tool for investigating the binding patterns of indole derivatives at the molecular level. These studies predict the preferred orientation of a ligand within the active site of a protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. For instance, various indole-6-carboxylic acid derivatives have been studied through molecular docking to understand their binding to targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Similarly, docking studies have been crucial in evaluating indole derivatives as potential antibacterial agents by simulating their interactions with targets such as penicillin-binding proteins and DNA gyrase B. nih.govresearchgate.net These analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for stabilizing the ligand-protein complex. mdpi.com For example, studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors showed that the indole nucleus could chelate with Mg²⁺ ions in the active site, while appended halogenated benzene rings could form π–π stacking interactions with viral DNA. rsc.org

| Compound Type | Protein Target | Key Findings from Docking Studies |

| Indole-6-carboxylic acid derivatives | EGFR / VEGFR-2 | Binding patterns were compared to standard inhibitors to identify promising cytotoxic agents. nih.gov |

| Indole-2-carboxamide derivatives | Penicillin Binding Protein 2a (PBP2a) | Identified compounds with better binding scores than conventional antibiotics. nih.gov |

| Indole-based glyoxylamides | S. aureus & C. albicans target proteins | Revealed possible binding modes for the most active antimicrobial compounds. nih.gov |

| Spiro[indole-pyridine] derivatives | PqsR of Pseudomonas aeruginosa | Showed good affinity with binding energies ranging from -5.8 to -8.2 kcal/mol. mdpi.com |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | The indole core chelates with Mg²⁺ ions; other parts of the molecule form crucial π–π stacking interactions. rsc.org |

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For indole derivatives, 2D-QSAR models have been constructed using theoretical chemical descriptors (e.g., hydrophobic, electronic, geometric) to predict antibacterial activity. nih.govsemanticscholar.org These models can identify which structural properties, such as high electronic energy or specific topological indices, are associated with higher potency against particular bacterial strains. nih.gov This information is invaluable for prioritizing which analogs to synthesize and for designing new compounds with potentially improved activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. researchgate.net A pharmacophore model can be generated from a set of known active compounds and then used as a 3D query to screen large virtual databases for new molecules that fit the model. researchgate.net This approach is highly effective for discovering novel scaffolds or for optimizing existing ones, like the indole carboxylate core, by ensuring that designed modifications retain the key features required for biological activity.

The insights gained from in silico screening directly inform the design of virtual libraries. A virtual library is a collection of chemical structures, designed computationally, that can be synthesized and tested. The goal is to create a focused library of compounds based on a core scaffold—in this case, indole carboxylate—where the decorations at various positions are systematically varied to explore the structure-activity relationship and optimize for a desired biological effect. researchgate.netresearchgate.net

The design process often starts with a "hit" compound, which could be this compound or a related analog identified from screening. sci-hub.se Computational tools are then used to generate a library of derivatives by attaching different functional groups (decorations) to specific points on the indole scaffold. researchgate.net The selection of these decorations is guided by the results of docking, QSAR, and pharmacophore studies to maximize the probability of creating more potent and selective compounds. For example, if docking studies indicate that a hydrophobic pocket exists near a certain position on the indole ring, the virtual library will include analogs with various hydrophobic groups at that position. researchgate.net This rational, scaffold-based approach allows for an efficient exploration of the relevant chemical space, accelerating the progression from an initial hit to a lead compound. researchgate.netsci-hub.se

| Scaffold Position for Modification | Rationale from In Silico Studies | Examples of Virtual Modifications | Potential Target Interaction |

| Indole N1-position | Steric hindrance or H-bond formation in the active site. nih.gov | H, Methyl, Ethyl, Dimethylaminopropyl | Hydrogen bonding with receptor backbone. nih.gov |

| C3-position (Acetyl group) | Can be modified to explore different pockets or introduce new interaction points. | Alkyl chains, Aryl groups, Heterocycles | Hydrophobic interactions, π-π stacking. |

| C6-position (Carboxylate group) | Key interaction point, often involved in hydrogen bonding or metal chelation. rsc.org | Carboxylic acid, Amides, Esters, Bioisosteres | Formation of salt bridges or coordination with metal ions. rsc.org |

| Benzene ring of Indole (e.g., C5, C7) | Can be substituted to modulate electronic properties or interact with specific sub-pockets. nih.govresearchgate.net | Halogens (Cl, F), Nitro (NO₂), Methoxy (B1213986) (OCH₃), Hydroxyl (OH) | Modulating binding affinity through electronic effects or direct interaction. nih.gov |

Role As a Chemical Building Block and Privileged Scaffold in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The indole ring system is a cornerstone of numerous natural products, particularly the vast family of indole alkaloids, which exhibit a wide array of biological activities. researchgate.net Compounds like methyl 3-acetyl-1H-indole-6-carboxylate are valuable starting materials for the synthesis of these complex targets and their analogs. The 3-acetyl group can be elaborated into more complex side chains, while the indole ring itself can participate in cyclization reactions to form the polycyclic systems characteristic of many alkaloids. tnstate.edu

While specific total syntheses commencing directly from this compound are not extensively documented in seminal literature, its utility can be inferred from established synthetic strategies. For instance, the acetyl group can serve as a handle for introducing further carbon-carbon bonds via aldol (B89426) or Mannich reactions, or it can be transformed into an amino group to build side chains analogous to that of tryptophan, a key precursor to many bioactive molecules. tnstate.edu The ester at the C-6 position provides a site for modification in the later stages of a synthesis, allowing for the introduction of other functional groups or for tuning the electronic properties and solubility of the final natural product analog. This strategic placement of functional groups makes it an ideal platform for constructing libraries of complex molecules for drug discovery.

Application in the Construction of Diverse Heterocyclic Systems

The reactivity of the 1,3-dicarbonyl-like functionality inherent in the 3-acetylindole (B1664109) structure allows it to be a powerful precursor for the synthesis of other heterocyclic rings. Through cyclocondensation reactions, the acetyl group can be incorporated into new ring systems, effectively fusing or appending a new heterocycle onto the indole scaffold.

A prime example is the synthesis of pyrazole (B372694) derivatives. The reaction of 3-acetylindoles with various hydrazine (B178648) derivatives is a well-established method for constructing 3-(pyrazol-5-yl)indoles. The acetyl group's carbonyl carbon undergoes nucleophilic attack by the hydrazine, followed by cyclization and dehydration to yield the aromatic pyrazole ring. This transformation converts the acetyl side chain into a stable, five-membered heterocyclic system. researchgate.net

Similarly, the acetyl group can participate in multicomponent reactions to form more complex heterocyclic systems like substituted pyrans. For instance, in reactions involving an aldehyde and an active methylene (B1212753) compound (like malononitrile), the 3-acetylindole can act as the key nucleophilic component, leading to the formation of highly functionalized indol-3-yl substituted pyran derivatives. nih.gov

| Starting Indole | Reagent(s) | Resulting Heterocyclic System |

| This compound | Hydrazine Hydrate | Methyl 3-(5-methyl-1H-pyrazol-3-yl)-1H-indole-6-carboxylate |

| This compound | Phenylhydrazine | Methyl 3-(1-phenyl-5-methyl-1H-pyrazol-3-yl)-1H-indole-6-carboxylate |

| This compound | Aromatic Aldehyde, Malononitrile, Base | Methyl 3-(2-amino-3-cyano-4-aryl-4H-pyran-6-yl)-1H-indole-6-carboxylate |

This table illustrates representative transformations based on established reactivity patterns of 3-acetylindoles.

Integration into Polycyclic Frameworks and Fused Ring Systems

Beyond appending separate heterocyclic rings, this compound is a candidate for constructing fused polycyclic frameworks where new rings share bonds with the original indole structure. The indole ring itself can act as a dinucleophile, with reactions occurring at both the N-1 and C-2 positions.

One such strategy involves the Brønsted acid-catalyzed (4+2) cyclocondensation with donor-acceptor cyclopropanes. This type of reaction can lead to the formation of the 8,9-dihydropyrido[1,2-a]indole scaffold, which is the core of several biologically active alkaloids. acs.org In this process, the indole nitrogen (N-1) and the C-2 position act as the two ends of a four-atom component that combines with a two-atom component from the cyclopropane, creating a new six-membered ring fused across the indole. The presence of the acetyl and carboxylate groups would yield a highly functionalized version of this core structure.

Furthermore, the functional groups on the molecule can be used to build larger, medium-sized rings. For example, by modifying the acetyl group and reacting it with a bifunctional reagent, it is possible to form larger ring systems, such as the diazocinones, which are eight-membered heterocyclic rings. researchgate.net This demonstrates the versatility of the indole scaffold in creating complex, multi-ring architectures that are of significant interest in medicinal chemistry.

Utility in the Synthesis of Advanced Organic Materials

While the primary application of indole derivatives lies in medicinal chemistry, the electronic properties of the indole ring make it an attractive component for advanced organic materials. The indole nucleus is an electron-rich aromatic system, a feature that is fundamental to the design of organic semiconductors, conductive polymers, and dyes.

Specific applications of this compound in this area are not widely reported. However, its structure possesses the necessary features for such development. The extended π-system of the indole ring could be further elongated through polymerization or by coupling with other aromatic units. The acetyl and carboxylate groups serve as synthetic handles to attach the molecule to a polymer backbone or to other chromophores. These groups can also be used to tune the material's electronic properties, such as its HOMO/LUMO energy levels, which is critical for applications in organic electronics.

Design of Molecular Probes and Chemical Tools

Molecular probes are essential tools for studying biological processes, allowing researchers to visualize and track specific molecules or events within a cell. This compound possesses functional groups that can be readily modified to create such probes.

The 3-acetyl group is a versatile chemical handle. It can be reduced to a hydroxyl group, which can then be used for ester or ether linkages to attach fluorescent dyes, biotin (B1667282) tags for affinity purification, or photo-crosslinkers. Alternatively, the ketone can be converted into an oxime or hydrazone, providing a stable linkage to other molecular components. mdpi.com The 6-methyl carboxylate group offers another point of attachment. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into an activated ester or coupled directly with an amine-containing reporter molecule (e.g., a fluorophore or a peptide) via amide bond formation. This dual functionality allows for the rational design of sophisticated chemical tools for exploring biological systems.